molecular formula C10H17BClNO3 B1378264 (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride CAS No. 1485418-43-6

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride

Cat. No.: B1378264
CAS No.: 1485418-43-6
M. Wt: 245.51 g/mol
InChI Key: DRTWKCITPCJXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride typically involves the reaction of 3-((Dimethylamino)methyl)-4-methoxyphenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves:

    Starting Materials: 3-((Dimethylamino)methyl)-4-methoxyphenylboronic acid and hydrochloric acid.

    Reaction Conditions: The reaction is usually performed at room temperature with an inert atmosphere to prevent any side reactions.

    Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of phenyl derivatives.

Scientific Research Applications

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The dimethylamino and methoxy groups contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Dimethylamino)methyl)phenyl)boronic acid
  • (4-((Dimethylamino)methyl)phenyl)boronic acid
  • (3-((Dimethylamino)methyl)phenyl)boronic acid

Uniqueness

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is unique due to the presence of both the dimethylamino and methoxy groups on the phenyl ring, which influence its chemical properties and reactivity. These substitutions can enhance its solubility, stability, and interaction with other molecules, making it distinct from other similar boronic acids.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTWKCITPCJXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485418-43-6
Record name (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.